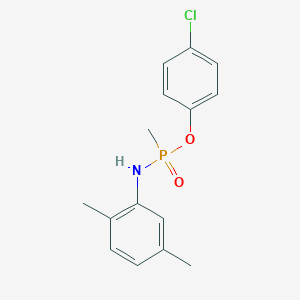

4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate, also known as DMMP-phenyl, is a chemical compound that is widely used in scientific research. This compound has been synthesized using various methods and has several applications in the field of biochemistry and physiology.

Applications De Recherche Scientifique

4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate has several scientific research applications. One of the most common applications is its use as a chemical warfare agent simulant. This compound has similar properties to nerve agents and can be used to test the effectiveness of protective equipment and decontamination procedures. 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate has also been used as a model compound to study the mechanism of action of nerve agents and their antidotes. In addition, this compound has been used as a substrate for the development of biosensors for the detection of nerve agents.

Mécanisme D'action

4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is a phosphonate ester that can be hydrolyzed by enzymes such as phosphotriesterases. This hydrolysis results in the formation of 4-chlorophenol and 2,5-dimethylphenylamine, which can be detected using various analytical techniques. The mechanism of action of 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is similar to that of nerve agents, which also contain a phosphonate ester bond. However, 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is less toxic than nerve agents and can be used safely in laboratory experiments.

Biochemical and Physiological Effects:

4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate has several biochemical and physiological effects. In vitro studies have shown that this compound can inhibit acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition can lead to the accumulation of acetylcholine in the synaptic cleft and can cause various physiological effects such as muscle paralysis, respiratory failure, and convulsions. However, the toxicity of 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is much lower than that of nerve agents, and the effects are reversible.

Avantages Et Limitations Des Expériences En Laboratoire

One of the main advantages of using 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate in laboratory experiments is its low toxicity compared to nerve agents. This compound can be used safely in laboratory experiments without the need for special protective equipment. In addition, 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is stable and can be stored for long periods without degradation. However, one of the main limitations of using 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is its low solubility in water, which can make it difficult to use in aqueous solutions. This can be overcome by using organic solvents or by modifying the chemical structure of 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate.

Orientations Futures

There are several future directions for the use of 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate in scientific research. One direction is the development of biosensors for the detection of nerve agents in the environment. 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate can be used as a substrate for the development of biosensors that can detect nerve agents at low concentrations. Another direction is the development of new antidotes for nerve agents based on the mechanism of action of 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate. The hydrolysis of 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate by phosphotriesterases can be used as a model for the development of new enzymes that can detoxify nerve agents. Finally, 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate can be used as a model compound for the development of new drugs for the treatment of neurological disorders such as Alzheimer's disease. The inhibition of acetylcholinesterase by 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate can be used as a model for the development of new drugs that can enhance cholinergic neurotransmission in the brain.

Méthodes De Synthèse

The synthesis of 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate can be achieved using various methods. One of the most common methods is the reaction between 2,5-dimethylphenylamine and 4-chlorobenzoyl chloride in the presence of triethylamine. Another method involves the reaction between 2,5-dimethylphenylamine and methyl chloroformate in the presence of triethylamine, followed by the reaction with chlorophosphonic acid. Both methods result in the formation of 4-chlorophenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate, which can be purified using various techniques such as column chromatography.

Propriétés

IUPAC Name |

N-[(4-chlorophenoxy)-methylphosphoryl]-2,5-dimethylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClNO2P/c1-11-4-5-12(2)15(10-11)17-20(3,18)19-14-8-6-13(16)7-9-14/h4-10H,1-3H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEMOQZFDAHRZMU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)NP(=O)(C)OC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClNO2P |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.73 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[(4-chlorophenoxy)-methylphosphoryl]-2,5-dimethylaniline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}malononitrile](/img/structure/B5723502.png)

![4-methoxy-3-methyl-N-[3-(methylthio)phenyl]benzenesulfonamide](/img/structure/B5723515.png)

![4-ethyl-5-methyl-2-[(2-methyl-3-nitrobenzoyl)amino]-3-thiophenecarboxamide](/img/structure/B5723517.png)

![2-bromo-N-[2-(difluoromethoxy)phenyl]benzamide](/img/structure/B5723538.png)

![4-chloro-N-(6-methyl-2-phenylimidazo[1,2-a]pyridin-3-yl)benzamide](/img/structure/B5723540.png)

![N-2-naphthyl-2-[(2-pyridinylmethyl)thio]acetamide](/img/structure/B5723556.png)

![N-(3-fluorophenyl)-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5723557.png)

![4-({5-[3-(trifluoromethyl)phenyl]-2H-tetrazol-2-yl}acetyl)morpholine](/img/structure/B5723570.png)

![3-[1-[(aminocarbonothioyl)amino]-5-(2-thienyl)-1H-pyrrol-2-yl]propanoic acid](/img/structure/B5723571.png)

![N'-[1-(2,4-dimethylphenyl)ethylidene]nicotinohydrazide](/img/structure/B5723575.png)